(R)-2-Methyl-1-(pentan-3-yl)piperazine
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Overview
Description
®-2-Methyl-1-(pentan-3-yl)piperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group at the second position and a pentan-3-yl group at the first position of the piperazine ring. The ® designation indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-1-(pentan-3-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperazine and 3-pentanol.
Alkylation Reaction: The 2-methylpiperazine undergoes an alkylation reaction with 3-pentanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent or chromatography techniques to isolate the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-Methyl-1-(pentan-3-yl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methyl-1-(pentan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of ®-2-Methyl-1-(pentan-3-yl)piperazine.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
®-2-Methyl-1-(pentan-3-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(pentan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Methyl-1-(pentan-3-yl)piperazine: The left-handed enantiomer of the compound, which may have different biological activities.
1-(Pentan-3-yl)piperazine: A similar compound lacking the methyl group at the second position.
2-Methylpiperazine: A simpler piperazine derivative without the pentan-3-yl group.
Uniqueness: ®-2-Methyl-1-(pentan-3-yl)piperazine is unique due to its specific chiral configuration and the presence of both the methyl and pentan-3-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H22N2 |
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Molecular Weight |
170.30 g/mol |
IUPAC Name |
(2R)-2-methyl-1-pentan-3-ylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
HJJOGQPBUGFMDC-SECBINFHSA-N |
Isomeric SMILES |
CCC(CC)N1CCNC[C@H]1C |
Canonical SMILES |
CCC(CC)N1CCNCC1C |
Origin of Product |
United States |
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